molecular formula C24H16ClN3O3S2 B3016504 (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322023-81-3

(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3016504
CAS No.: 1322023-81-3
M. Wt: 493.98
InChI Key: LOQYMZDKPIRNBZ-PNHLSOANSA-N
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Description

The compound "(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a 4-chloro group, an imino-linked 2-(thiophen-2-yl)quinoline-4-carbonyl moiety, and a methyl acetate side chain. Its Z-configuration at the imino double bond is critical for its stereochemical and biological properties.

Synthetic routes for analogous compounds often involve cyclocondensation of hydrazinecarbothioamides with α-halo esters or ketones, as seen in related thiazole derivatives . The presence of hydrogen-bonding motifs (e.g., N–H⋯O/N interactions) in its crystal structure, as observed in similar molecules, may enhance stability and influence solubility .

Properties

IUPAC Name

methyl 2-[4-chloro-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S2/c1-31-21(29)13-28-22-16(25)7-4-9-20(22)33-24(28)27-23(30)15-12-18(19-10-5-11-32-19)26-17-8-3-2-6-14(15)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQYMZDKPIRNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₅ClN₂O₂S and a molecular weight of approximately 364.84 g/mol. Its structure features multiple functional groups, including a thiazole ring, a quinoline moiety, and an acetate group, which contribute to its biological properties.

Structural Formula

 Z methyl 2 4 chloro 2 2 thiophen 2 yl quinoline 4 carbonyl imino benzo d thiazol 3 2H yl acetate\text{ Z methyl 2 4 chloro 2 2 thiophen 2 yl quinoline 4 carbonyl imino benzo d thiazol 3 2H yl acetate}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and quinoline scaffolds. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells, revealing that modifications in the structure significantly influenced their effectiveness. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that similar modifications in our compound might yield potent anticancer agents .

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-23112.5
Compound BHCT1168.7
(Z)-methyl 2-(4-chloro...)TBDTBD

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties . Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity, making them suitable candidates for further investigation.

Research Findings on Antimicrobial Efficacy

In vitro studies have shown that thiazole-containing compounds exhibit significant inhibition against various bacterial strains. For example, thiazolidine derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range .

Other Biological Activities

Preliminary investigations suggest that (Z)-methyl 2-(4-chloro...) may also exhibit anti-inflammatory and antiviral activities. The presence of specific functional groups can enhance interactions with biological targets involved in inflammatory pathways and viral replication processes.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential inhibition of inflammatory markersTBD
AntiviralPossible effects on viral replicationTBD

Synthesis Approaches

The synthesis of (Z)-methyl 2-(4-chloro...) involves multiple steps, typically starting from commercially available precursors. The reaction pathways often include:

  • Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines.
  • Quinoline Derivative Synthesis : Employing cyclization methods involving substituted anilines.
  • Final Coupling Reactions : Combining the synthesized intermediates through acylation or amidation reactions.

Example Synthetic Route

A proposed synthetic route includes:

  • Synthesis of the thiophene-substituted quinoline.
  • Formation of the benzo[d]thiazole scaffold.
  • Final acylation with methyl acetate.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing quinoline and thiazole moieties as anticancer agents. The incorporation of these functional groups in (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may enhance its efficacy against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds with thiophene and thiazole rings have been reported to exhibit antimicrobial activities. The presence of these heterocycles in this compound suggests potential applications as antimicrobial agents against a range of pathogens, including bacteria and fungi .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include condensation reactions, cyclization, and functional group transformations. These synthetic methodologies not only facilitate the production of the compound but also allow for the exploration of structural analogs that may enhance biological activity .

Derivative Exploration

Research into derivatives of this compound has revealed that modifications at various positions can significantly alter biological activity. For instance, changing substituents on the quinoline or thiazole rings can lead to increased potency against specific cancer types or improved selectivity for microbial targets .

Case Study: Anticancer Evaluation

In a recent study, a series of thiazole-containing compounds were evaluated for their anticancer properties using various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial screening of thiophene derivatives, revealing that certain modifications led to enhanced activity against resistant strains of bacteria. This suggests that this compound could be a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related molecules:

Compound Name Structural Features Bioactivity Synthesis Highlights References
(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole core, thiophene-quinoline substituent, methyl ester Potential anticancer activity (inferred from thiazole-quinoline hybrids) Likely involves cyclocondensation of thioamide with α-chloro ester
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) Benzo[d]thiazole core, nitrobenzoyl substituent, ethyl ester Not explicitly reported; nitro groups often enhance electrophilic reactivity Similar cyclocondensation, using 4-nitrobenzoyl chloride as a reactant
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Amino-thiazole core, methoxycarbonylmethoxyimino group Intermediate for cephalosporin antibiotics Alkylation of mica ester in methanol under mild conditions

Key Differences and Implications

Bioactivity: Thiazole-quinoline hybrids are frequently explored for cytotoxicity, as seen in studies on similar derivatives . In contrast, the nitrobenzoyl analogue’s bioactivity remains underexplored, though nitro groups are known to act as electron-withdrawing moieties, influencing redox properties . The amino-thiazole compound’s role as a cephalosporin precursor highlights the scaffold’s versatility in antibiotic synthesis .

Synthetic Complexity: The target compound’s synthesis likely requires multistep reactions to assemble the thiophene-quinoline fragment, whereas the nitrobenzoyl analogue can be prepared using commercially available acyl chlorides .

Crystallographic and Stability Considerations

  • The target compound’s crystal structure is expected to exhibit N–H⋯O/N hydrogen bonds and π-π interactions between thiophene/quinoline rings, akin to patterns observed in related thiazoles . Such interactions enhance thermal stability and may affect pharmacokinetic properties like solubility.
  • In contrast, the amino-thiazole derivative forms R₂²(8) ring motifs via N–H⋯N bonds, creating dimeric structures that stabilize its crystalline form .

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